molecular formula C13H20N4 B1434619 3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS No. 1713461-74-5

3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Cat. No. B1434619
CAS RN: 1713461-74-5
M. Wt: 232.32 g/mol
InChI Key: JZDKALZSFGYIPA-UHFFFAOYSA-N
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Description

The compound “3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine” is a complex organic molecule that contains a piperazine ring and a cyclohepta[c]pyridazine ring. Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in the synthesis of pharmaceuticals. Cyclohepta[c]pyridazine is a fused ring system containing a seven-membered carbon ring and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring and the cyclohepta[c]pyridazine ring in separate steps, followed by a coupling reaction. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and cyclohepta[c]pyridazine rings. The exact structure would depend on the positions of these rings relative to each other and the presence of any additional functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperazine and pyridazine rings. These nitrogen atoms could potentially act as nucleophiles in reactions with electrophiles. Additionally, the compound could potentially undergo reactions at the carbon atoms of the cyclohepta ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anti-Diabetic Medications : A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing significant anti-diabetic properties. These compounds demonstrated excellent antioxidant and insulinotropic activity, highlighting their potential as anti-diabetic medications European journal of medicinal chemistry.

  • Advanced Prostate Cancer Treatment : Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, by modifying the piperazine structure for the treatment of castrate-resistant prostate cancer. This modification aimed to address specific physical property and hERG issues, leading to a clinical trial phase Bioorganic & medicinal chemistry letters.

  • Antimicrobial and Anti-inflammatory Agents : Various studies have focused on synthesizing new compounds with piperazine and pyridazine moieties for antimicrobial and anti-inflammatory purposes. For instance, compounds showing significant anti-inflammatory activity against carrageenan-induced paw edema at doses comparable to indomethacin, a reference standard, were developed, indicating their potential as new therapeutic agents in this domain Archives of Pharmacal Research.

  • Antinociceptive and Anti-inflammatory Properties : Maione et al. (2020) extended knowledge on the pharmacological profile of arylpiperazinylalkyl pyridazinones, demonstrating potent analgesic and anti-inflammatory effects in animal models. These findings support the clinical potential of these compounds for treating inflammatory-based diseases European journal of pharmacology.

  • Anti-tubercular Agents : Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives with a pyrazine-2-carbonyl piperazine motif, evaluating them against Mycobacterium tuberculosis. Some derivatives exhibited significant anti-tubercular activity, suggesting their potential development as therapeutic agents against tuberculosis RSC Advances.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug candidate. Additionally, it could serve as a useful starting point for the synthesis of other complex organic molecules .

properties

IUPAC Name

3-piperazin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-2-4-11-10-13(16-15-12(11)5-3-1)17-8-6-14-7-9-17/h10,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDKALZSFGYIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 2
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 3
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 4
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 5
Reactant of Route 5
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 6
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

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